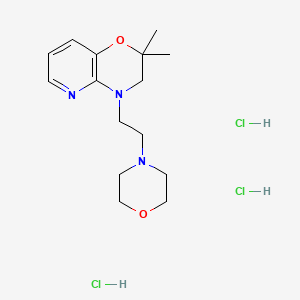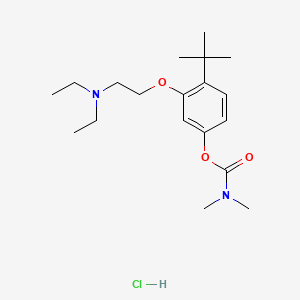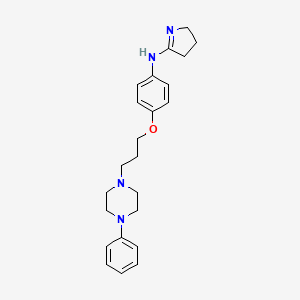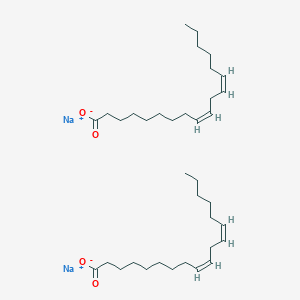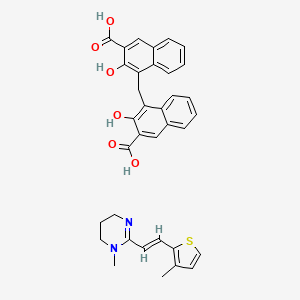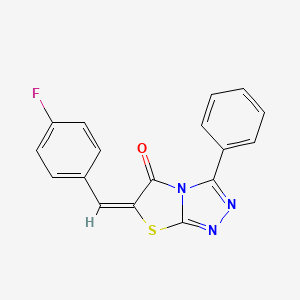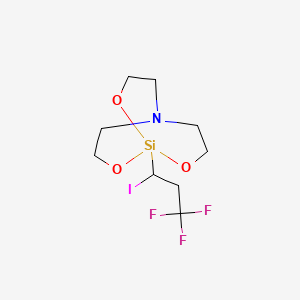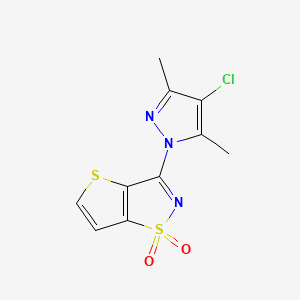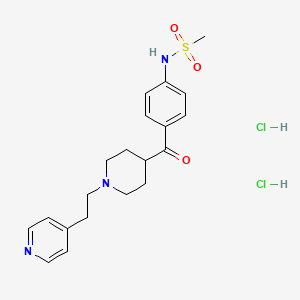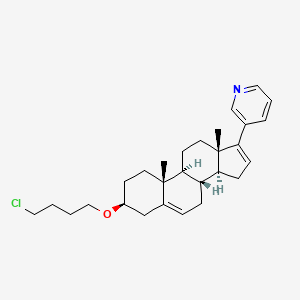
Chlorobutoxy Abiraterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorobutoxy Abiraterone is a synthetic derivative of abiraterone, a potent inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1). This enzyme plays a crucial role in the biosynthesis of androgens, which are hormones that stimulate the growth of prostate cancer cells. This compound is designed to enhance the pharmacokinetic properties of abiraterone, making it more effective in treating prostate cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chlorobutoxy Abiraterone involves several steps, starting with the preparation of abiraterone. Abiraterone is synthesized by reacting diethyl (3-pyridyl)borane with 3-acetoxyandrosta-5,16-dien-17-yl trifluoromethane sulphonate in tetrahydrofuran containing bis(triphenylphosphine)palladium(II) chloride and an aqueous solution of sodium carbonate . The resulting product is then subjected to further chemical modifications to introduce the chlorobutoxy group.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solvent evaporation, direct compaction, and melt granulation are employed to produce the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Chlorobutoxy Abiraterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various metabolites of this compound, which can have different pharmacological properties. These metabolites are often studied to understand the compound’s mechanism of action and potential side effects .
Aplicaciones Científicas De Investigación
Chlorobutoxy Abiraterone has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of CYP17A1 and its effects on androgen biosynthesis.
Medicine: Primarily used in the treatment of metastatic castration-resistant prostate cancer. .
Industry: Employed in the development of new therapeutic agents targeting androgen biosynthesis.
Mecanismo De Acción
Chlorobutoxy Abiraterone exerts its effects by inhibiting the enzyme CYP17A1, which is involved in the biosynthesis of androgens. By blocking this enzyme, the compound reduces the production of testosterone and other androgens, thereby inhibiting the growth of prostate cancer cells. The molecular targets of this compound include the androgen receptor and various enzymes involved in the steroidogenic pathway .
Comparación Con Compuestos Similares
Similar Compounds
Abiraterone: The parent compound, which also inhibits CYP17A1 but has different pharmacokinetic properties.
Enzalutamide: Another androgen receptor inhibitor used in the treatment of prostate cancer.
Apalutamide: Similar to enzalutamide, it targets the androgen receptor but has a different chemical structure.
Uniqueness
Chlorobutoxy Abiraterone is unique due to its enhanced pharmacokinetic properties, which make it more effective in inhibiting androgen biosynthesis compared to its parent compound, abiraterone. Its ability to undergo various chemical reactions also allows for the formation of metabolites with potentially beneficial pharmacological properties .
Propiedades
Número CAS |
2484719-17-5 |
|---|---|
Fórmula molecular |
C28H38ClNO |
Peso molecular |
440.1 g/mol |
Nombre IUPAC |
3-[(3S,8R,9S,10R,13S,14S)-3-(4-chlorobutoxy)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine |
InChI |
InChI=1S/C28H38ClNO/c1-27-13-11-22(31-17-4-3-15-29)18-21(27)7-8-23-25-10-9-24(20-6-5-16-30-19-20)28(25,2)14-12-26(23)27/h5-7,9,16,19,22-23,25-26H,3-4,8,10-15,17-18H2,1-2H3/t22-,23-,25-,26-,27-,28+/m0/s1 |
Clave InChI |
NLUIKYOSBJUYBG-SBBQFRTFSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)OCCCCCl |
SMILES canónico |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)OCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



